OTS193320

描述

属性

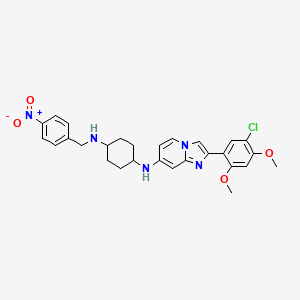

分子式 |

C28H30ClN5O4 |

|---|---|

分子量 |

536.0 g/mol |

IUPAC 名称 |

4-N-[2-(5-chloro-2,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-7-yl]-1-N-[(4-nitrophenyl)methyl]cyclohexane-1,4-diamine |

InChI |

InChI=1S/C28H30ClN5O4/c1-37-26-15-27(38-2)24(29)14-23(26)25-17-33-12-11-21(13-28(33)32-25)31-20-7-5-19(6-8-20)30-16-18-3-9-22(10-4-18)34(35)36/h3-4,9-15,17,19-20,30-31H,5-8,16H2,1-2H3 |

InChI 键 |

LGYQCBXDHOTMJD-UHFFFAOYSA-N |

规范 SMILES |

COC1=CC(=C(C=C1C2=CN3C=CC(=CC3=N2)NC4CCC(CC4)NCC5=CC=C(C=C5)[N+](=O)[O-])Cl)OC |

产品来源 |

United States |

Foundational & Exploratory

The Core Mechanism of Action of OTS193320: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

OTS193320 is a novel small molecule inhibitor targeting the protein methyltransferase SUV39H2 (Suppressor of variegation 3-9 homolog 2). Emerging research has identified SUV39H2 as a key player in oncogenesis, primarily through its role in epigenetic regulation and DNA damage response. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its molecular target, downstream cellular effects, and its potential as a therapeutic agent in oncology. The information presented herein is a synthesis of publicly available preclinical data, intended to provide a comprehensive resource for researchers in the field.

Core Mechanism of Action: Inhibition of SUV39H2

This compound, an imidazo[1,2-a]pyridine compound, functions as a potent and specific inhibitor of the enzymatic activity of SUV39H2.[1][2][3][4] SUV39H2 is a histone methyltransferase that specifically catalyzes the trimethylation of histone H3 at lysine 9 (H3K9me3), a hallmark of heterochromatin and transcriptional repression.[1][5] By inhibiting SUV39H2, this compound leads to a global decrease in H3K9me3 levels within cancer cells.[1][2] This epigenetic modification is a primary mechanism through which this compound exerts its anti-cancer effects.

The inhibition of SUV39H2 by this compound also has implications for the DNA damage response (DDR) pathway. Specifically, SUV39H2 has been reported to methylate histone H2AX at lysine 134, which enhances the phosphorylation of H2AX (to form γ-H2AX), a critical step in the cellular response to DNA double-strand breaks.[2][3] Consequently, inhibition of SUV39H2 can modulate the γ-H2AX response.

Quantitative Data: In Vitro Efficacy of this compound

The following tables summarize the quantitative data regarding the inhibitory activity of this compound.

| Target Enzyme | Assay Type | IC50 (nM) | Reference |

| SUV39H2 | Enzymatic Methylation | 22.2 | [1] |

| Cell Line | Cancer Type | Assay Type | IC50 (µM) | Reference |

| A549 | Lung Cancer | Growth Inhibition | 0.38 | [1] |

| MCF-7 | Breast Cancer | Growth Inhibition | ~0.41-0.56 | |

| SK-BR-3 | Breast Cancer | Growth Inhibition | ~0.41-0.56 | |

| ZR-75-1 | Breast Cancer | Growth Inhibition | ~0.41-0.56 | |

| T-47D | Breast Cancer | Growth Inhibition | ~0.41-0.56 | |

| MDA-MB-231 | Breast Cancer | Growth Inhibition | ~0.41-0.56 | |

| BT-20 | Breast Cancer | Growth Inhibition | ~0.41-0.56 |

Signaling Pathways and Cellular Effects

The inhibition of SUV39H2 by this compound triggers a cascade of downstream events, culminating in anti-tumor activity. These effects can be broadly categorized into epigenetic reprogramming, induction of apoptosis, and sensitization to chemotherapy.

Epigenetic Reprogramming

The primary molecular consequence of this compound activity is the reduction of H3K9me3 levels. This leads to a more open chromatin state, potentially reactivating tumor suppressor genes that were silenced by SUV39H2-mediated methylation. This epigenetic reprogramming is a fundamental aspect of its mechanism of action.

Induction of Apoptosis

Treatment of cancer cells with this compound leads to the induction of programmed cell death, or apoptosis.[1][2] This is evidenced by the activation of key apoptotic effector proteins, including cleaved caspases-3, -8, and -9, in a dose-dependent manner.[1] The pro-apoptotic effects of SUV39H2 inhibition may be mediated, in part, through the regulation of the AKT/FOXO signaling pathway, which is known to control cell survival and apoptosis.[6]

Sensitization to Chemotherapy

A significant aspect of this compound's mechanism of action is its ability to sensitize cancer cells to conventional chemotherapeutic agents like doxorubicin.[1][2] This synergistic effect is attributed to the attenuation of the γ-H2AX response.[1][2] In the presence of DNA damaging agents, cancer cells often upregulate the DDR pathway, including the formation of γ-H2AX foci, to repair the damage and survive. By inhibiting SUV39H2, this compound dampens this protective response, rendering the cancer cells more susceptible to the cytotoxic effects of chemotherapy.[1]

Visualizing the Mechanism of Action

The following diagrams illustrate the key signaling pathways and experimental workflows related to the mechanism of action of this compound.

Caption: Mechanism of action of this compound.

Caption: Experimental workflow for characterizing this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

In Vitro SUV39H2 Methyltransferase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against SUV39H2 enzymatic activity.

Materials:

-

Recombinant human SUV39H2 enzyme

-

Biotinylated histone H3 (1-21) peptide substrate

-

S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)

-

This compound stock solution (in DMSO)

-

Scintillation cocktail

-

Microplate scintillation counter

Protocol:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the SUV39H2 enzyme, biotinylated H3 peptide, and the diluted this compound or DMSO (vehicle control).

-

Initiate the reaction by adding ³H-SAM.

-

Incubate the plate at 30°C for 1 hour.

-

Stop the reaction by adding an equal volume of 7.5 M guanidine hydrochloride.

-

Transfer the reaction mixture to a streptavidin-coated plate and incubate for 30 minutes to capture the biotinylated peptide.

-

Wash the plate to remove unincorporated ³H-SAM.

-

Add scintillation cocktail to each well and measure the radioactivity using a microplate scintillation counter.

-

Calculate the percent inhibition for each this compound concentration relative to the DMSO control.

-

Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a four-parameter logistic curve.

Cell Viability (MTT) Assay

Objective: To determine the IC50 of this compound on the proliferation of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., A549, MDA-MB-231)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the overnight culture medium and replace it with the medium containing the various concentrations of this compound or DMSO (vehicle control).

-

Incubate the cells for 72 hours at 37°C in a 5% CO₂ incubator.

-

Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the DMSO control.

-

Determine the IC50 value by plotting the percent viability against the log of the inhibitor concentration.

Western Blot Analysis

Objective: To assess the effect of this compound on the protein levels of H3K9me3, γ-H2AX, and cleaved caspases.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-H3K9me3, anti-γ-H2AX, anti-cleaved caspase-3, -8, -9, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Seed cells and treat with various concentrations of this compound for the desired time (e.g., 24 hours for H3K9me3 and γ-H2AX, 48 hours for caspases).

-

Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to the loading control.

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

Objective: To quantify the percentage of apoptotic cells after treatment with this compound.

Materials:

-

Cancer cell lines

-

This compound

-

Annexin V-FITC/PI apoptosis detection kit

-

Binding buffer

-

Flow cytometer

Protocol:

-

Seed cells and treat with this compound (e.g., 0.5 µM) or DMSO for 48 hours.

-

Harvest both the adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry within 1 hour.

-

Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

-

Calculate the percentage of cells in each quadrant.

Conclusion

This compound is a promising anti-cancer agent that acts through the potent and specific inhibition of the histone methyltransferase SUV39H2. Its mechanism of action is multifaceted, involving epigenetic reprogramming through the reduction of H3K9me3, the induction of apoptosis via caspase activation, and the sensitization of cancer cells to chemotherapy by attenuating the DNA damage response. The preclinical data summarized in this guide provide a strong rationale for the continued investigation of this compound and, more broadly, the targeting of SUV39H2 as a novel therapeutic strategy in oncology. Further research is warranted to fully elucidate the intricate downstream effects of SUV39H2 inhibition and to explore the full therapeutic potential of this compound in various cancer types.

References

- 1. Development of novel SUV39H2 inhibitors that exhibit growth suppressive effects in mouse xenograft models and regulate the phosphorylation of H2AX - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of novel SUV39H2 inhibitors that exhibit growth suppressive effects in mouse xenograft models and regulate the phosphorylation of H2AX - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. oncotarget.com [oncotarget.com]

- 4. researchgate.net [researchgate.net]

- 5. Histone methyltransferase SUV39H2 regulates cell growth and chemosensitivity in glioma via regulation of hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Histone methyltransferase SUV39H2 regulates apoptosis and chemosensitivity in prostate cancer through AKT/FOXO signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Precision Targeting of OTS193320: An In-depth Technical Guide to a Novel SUV39H2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule inhibitor OTS193320, with a primary focus on its molecular target, mechanism of action, and preclinical efficacy. The information presented herein is curated from peer-reviewed scientific literature to support ongoing research and development in oncology and epigenetic modulation.

Core Target and Mechanism of Action

This compound is a potent and selective inhibitor of the protein methyltransferase SUV39H2 (Suppressor of variegation 3-9 homolog 2). SUV39H2 is a key epigenetic regulator that catalyzes the trimethylation of histone H3 at lysine 9 (H3K9me3), a hallmark of heterochromatin formation and transcriptional repression.[1][2][3] In various cancers, the overexpression of SUV39H2 has been linked to tumor progression and chemoresistance.[1][4]

The mechanism of action of this compound centers on its direct inhibition of the enzymatic activity of SUV39H2.[2][5] This inhibition leads to a global reduction in H3K9me3 levels within cancer cells.[1][2] Furthermore, this compound's anti-cancer effects are mediated through two primary pathways: the induction of apoptosis and the sensitization of cancer cells to chemotherapeutic agents by modulating DNA damage response pathways.[1][2][3]

A critical aspect of this compound's activity is its impact on the phosphorylation of histone variant H2AX (γ-H2AX), a key marker of DNA double-strand breaks. SUV39H2 has been reported to methylate H2AX, a step that facilitates its subsequent phosphorylation.[3][6] By inhibiting SUV39H2, this compound reduces H2AX methylation, leading to decreased γ-H2AX levels and impairing the cancer cells' ability to repair DNA damage, thereby enhancing the efficacy of DNA-damaging agents like doxorubicin.[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in preclinical studies.

| Parameter | Value | Assay Type | Reference |

| IC50 vs. SUV39H2 | 22.2 nM | In vitro methyltransferase assay | [5] |

| Cell Line | Cancer Type | IC50 (µM) | Assay Type | Reference |

| A549 | Lung Cancer | 0.38 | Cell Viability Assay | [5] |

| MCF-7 | Breast Cancer | 0.41 - 0.56 | Cell Viability Assay | [5] |

| SK-BR-3 | Breast Cancer | 0.41 - 0.56 | Cell Viability Assay | [5] |

| ZR-75-1 | Breast Cancer | 0.41 - 0.56 | Cell Viability Assay | [5] |

| T-47D | Breast Cancer | 0.41 - 0.56 | Cell Viability Assay | [5] |

| MDA-MB-231 | Breast Cancer | 0.41 - 0.56 | Cell Viability Assay | [5] |

| BT-20 | Breast Cancer | 0.41 - 0.56 | Cell Viability Assay | [5] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on the descriptions in the referenced literature and are intended to serve as a guide for researchers.

In Vitro SUV39H2 Methyltransferase Assay

This assay quantifies the enzymatic activity of SUV39H2 and the inhibitory effect of this compound.

Materials:

-

N-terminal GST-fused SUV39H2 enzyme

-

Biotin-conjugated histone H3 peptide (amino acids 1-21) (e.g., Millipore: 12-403)

-

S-[Methyl-3H]-Adenosyl-L-Methionine (e.g., Perkin Elmer: NET155H001MC)

-

This compound (serially diluted)

-

Assay Buffer: 20 mM Tris pH 8.0, 10 mM MgCl2, 50 mM NaCl, 10 mM DTT, 0.03% Tween-80

-

96-well plates

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the biotin-conjugated histone H3 peptide (final concentration: 350 nM) and S-[Methyl-3H]-Adenosyl-L-Methionine (final concentration: 100 nM) in the assay buffer.

-

Add serially diluted this compound or vehicle control (DMSO) to the wells of a 96-well plate.

-

Add the GST-fused SUV39H2 enzyme to the reaction mixture.

-

Initiate the reaction by adding the enzyme-substrate mixture to the wells containing the inhibitor.

-

Incubate the plate at the optimal temperature and for a predetermined duration to allow for the enzymatic reaction.

-

Stop the reaction and measure the incorporation of the tritiated methyl group into the histone peptide using a scintillation counter.

-

Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).[2]

Cell Viability Assay (MTT or Cell Counting Kit-8)

This assay assesses the effect of this compound on the proliferation of cancer cell lines.

Materials:

-

Breast cancer cell lines (e.g., MDA-MB-231, BT-20)

-

This compound

-

Doxorubicin

-

Complete cell culture medium

-

96-well plates

-

Cell Counting Kit-8 (e.g., Dojindo) or MTT reagent

-

Microplate reader

Procedure:

-

Seed cancer cells into 96-well plates at a density of 4 x 10³ cells per well and allow them to adhere overnight.

-

The following day, treat the cells with various concentrations of this compound, doxorubicin, or a combination of both for 72 hours.

-

After the incubation period, add the Cell Counting Kit-8 reagent or MTT solution to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for the colorimetric reaction to develop.

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.[2]

Western Blot Analysis

This technique is used to detect changes in protein levels, such as H3K9me3 and cleaved caspases, following treatment with this compound.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffers (e.g., Nuclear Extract kit from Active Motif for nuclear proteins; CelLytic™ M from Sigma-Aldrich for whole-cell lysates)

-

Protease inhibitor cocktail

-

Primary antibodies: anti-SUV39H2, anti-H3K9me3, anti-γ-H2AX, anti-cleaved caspase-3, -8, -9, and a loading control (e.g., anti-Histone H3 or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Chemiluminescent substrate

Procedure:

-

Treat cells with different concentrations of this compound for the desired time (e.g., 24 hours for H3K9me3, 48 hours for caspases).

-

Lyse the cells using the appropriate lysis buffer containing protease inhibitors.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.[1][2]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the extent of apoptosis induced by this compound.

Materials:

-

Cancer cell lines

-

This compound

-

Annexin V-FITC and Propidium Iodide (PI) staining kit (e.g., eBioscience)

-

Binding buffer

-

Flow cytometer

Procedure:

-

Treat cells with this compound (e.g., 0.5 µM) or vehicle control for 48 hours.

-

Harvest the cells, including any floating cells in the medium.

-

Wash the cells with cold PBS and resuspend them in the binding buffer provided with the kit.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[2][5]

Mandatory Visualizations

Signaling Pathway of this compound Action

Caption: Mechanism of action of this compound, a SUV39H2 inhibitor.

Experimental Workflow for Evaluating this compound

Caption: A typical experimental workflow for the preclinical evaluation of this compound.

References

- 1. Development of novel SUV39H2 inhibitors that exhibit growth suppressive effects in mouse xenograft models and regulate the phosphorylation of H2AX - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. oncotarget.com [oncotarget.com]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. researchgate.net [researchgate.net]

- 6. Investigation of H2AX methylation by the SUV39H2 protein lysine methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

OTS193320 SUV39H2 inhibition assay

An In-Depth Technical Guide to the OTS193320 SUV39H2 Inhibition Assay

Introduction

Suppressor of variegation 3-9 homolog 2 (SUV39H2), also known as KMT1B, is a crucial histone lysine methyltransferase that plays a significant role in epigenetic regulation.[1][2] It primarily catalyzes the di- and tri-methylation of histone H3 at lysine 9 (H3K9me3), a modification associated with the formation of heterochromatin, transcriptional repression, and the maintenance of genomic stability.[1][3][4] Accumulating evidence indicates that SUV39H2 is overexpressed in a wide range of cancers, including breast, lung, and prostate cancer, where it often functions as an oncogene, contributing to tumor initiation and progression.[1][2][3]

This compound is a novel and potent small-molecule inhibitor targeting the methyltransferase activity of SUV39H2.[5][6] This imidazo[1,2-a]pyridine derivative has been developed as a tool to probe the biological functions of SUV39H2 and as a potential therapeutic agent.[5][7] By inhibiting SUV39H2, this compound effectively reduces global H3K9me3 levels, leading to downstream effects such as the induction of apoptosis and sensitization of cancer cells to chemotherapeutic agents.[6][7][8] This guide provides a comprehensive overview of the , including its mechanism, experimental protocols, and key quantitative data for researchers in oncology and drug development.

Mechanism of Action and Signaling Pathway

SUV39H2 exerts its oncogenic functions through multiple mechanisms. Its primary role is to establish the H3K9me3 repressive epigenetic mark, which silences tumor suppressor genes.[1][9] Additionally, SUV39H2 has been reported to methylate non-histone proteins, including histone H2AX at lysine 134.[7][8] This methylation enhances the formation of phosphorylated H2AX (γ-H2AX), a critical component of the DNA damage response that can lead to chemoresistance in cancer cells.[1][7][8]

This compound directly inhibits the enzymatic activity of SUV39H2.[5] This inhibition leads to a global decrease in H3K9me3 levels, which can reactivate silenced tumor suppressor genes.[7][10] The reduction in SUV39H2 activity also attenuates the formation of γ-H2AX, thereby impairing the DNA damage response and increasing the sensitivity of cancer cells to DNA-damaging agents like doxorubicin.[1][7][8] Furthermore, the inhibition of SUV39H2 by this compound has been shown to trigger the intrinsic apoptosis pathway, evidenced by the dose-dependent cleavage and activation of caspases-3, -8, and -9.[5][7]

Quantitative Data Summary

This compound has demonstrated potent inhibition of SUV39H2 both enzymatically and in cellular contexts. The following tables summarize the key quantitative data reported in the literature.

Table 1: In Vitro Enzymatic and Cellular Inhibitory Activity of this compound

| Assay Type | Target/Cell Line | IC₅₀ Value | Reference |

| Enzymatic Assay | SUV39H2 | 22.2 nM | [5][7] |

| Cell Viability | A549 (Lung Cancer) | 0.38 µM | [5][7] |

Table 2: IC₅₀ Values of this compound in Breast Cancer Cell Lines

| Cell Line | Subtype | IC₅₀ Value (µM) | Reference |

| MCF-7 | Luminal A | 0.41 - 0.56 | [5][7][10] |

| SK-BR-3 | HER2+ | 0.41 - 0.56 | [5][7][10] |

| ZR-75-1 | Luminal B | 0.41 - 0.56 | [5][7][10] |

| T-47D | Luminal A | 0.41 - 0.56 | [5][7][10] |

| MDA-MB-231 | Triple-Negative | 0.41 - 0.56 | [5][7][10] |

| BT-20 | Triple-Negative | 0.41 - 0.56 | [5][7][10] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections describe the core experimental protocols used to characterize the activity of this compound.

In Vitro Methyltransferase Assay

This assay directly measures the enzymatic activity of SUV39H2 and its inhibition by this compound.

-

Reaction Mixture Preparation: Serially dilute this compound to desired concentrations.[10] In an assay buffer (e.g., 20 mM Tris pH 8.0, 10 mM MgCl₂, 50 mM NaCl, 10 mM DTT, 0.03% Tween-80), mix the inhibitor with a biotin-conjugated histone H3 peptide substrate (e.g., H3 1-21) and a methyl donor, S-[Methyl-3H]-Adenosyl-L-Methionine.[10]

-

Enzyme Addition: Initiate the reaction by adding N-terminal GST-fused SUV39H2 recombinant protein to the mixture.[10]

-

Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time (e.g., 1 hour).

-

Detection: Stop the reaction and measure the incorporation of the tritiated methyl group into the histone H3 peptide using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition at each concentration and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).

Cell Viability and IC₅₀ Determination

This protocol assesses the effect of this compound on cancer cell proliferation.

-

Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, A549) in 96-well plates at a density of approximately 4 x 10³ cells per well and allow them to adhere overnight.[10]

-

Compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (DMSO).[10]

-

Incubation: Incubate the cells for 72 hours.[10]

-

Viability Assessment: Add a viability reagent, such as the Cell Counting Kit-8 (CCK-8), to each well and incubate for 1-4 hours.[10]

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.[10]

-

IC₅₀ Calculation: Normalize the results to the vehicle-treated control cells and calculate the IC₅₀ values using non-linear regression analysis.[10]

Western Blot Analysis

Western blotting is used to detect changes in protein levels, such as the reduction of H3K9me3 and the induction of apoptotic markers.

-

Cell Treatment and Lysis: Treat cells with this compound for a specified period (e.g., 24 hours for H3K9me3, 48 hours for apoptosis markers).[5][7] Harvest and lyse the cells in RIPA buffer.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA for 1 hour. Incubate with primary antibodies overnight at 4°C (e.g., anti-H3K9me3, anti-cleaved caspase-3, anti-β-actin).

-

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[5]

-

Densitometry: Quantify band intensity using software like ImageJ to determine the relative decrease in protein levels compared to controls.[7]

Apoptosis Assessment by Flow Cytometry

This method quantitatively measures the percentage of apoptotic cells following treatment.

-

Cell Treatment: Plate cells and treat with this compound (e.g., 0.5 µM) or DMSO for 48 hours.[5][10]

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol (e.g., Annexin V Apoptosis Detection Kit).[5][10]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the cell populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).[5]

Conclusion

The serves as a powerful platform for investigating the epigenetic mechanisms underlying cancer and for evaluating novel therapeutic strategies. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers aiming to explore the role of SUV39H2 in disease. The ability of this compound to induce apoptosis and sensitize cancer cells to chemotherapy highlights the therapeutic potential of targeting this key histone methyltransferase.[7][8] Further investigation and optimization of SUV39H2 inhibitors like this compound are warranted and could pave the way for new anti-cancer therapies.[8]

References

- 1. The Oncogenic Potential of SUV39H2: A Comprehensive and Perspective View [jcancer.org]

- 2. The Oncogenic Potential of SUV39H2: A Comprehensive and Perspective View - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Role of SUV39H2 in Shaping the Malignant Phenotype of Triple-Negative Breast Cancer [frontiersin.org]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Development of novel SUV39H2 inhibitors that exhibit growth suppressive effects in mouse xenograft models and regulate the phosphorylation of H2AX - PMC [pmc.ncbi.nlm.nih.gov]

- 8. oncotarget.com [oncotarget.com]

- 9. Structure, Activity and Function of the Suv39h1 and Suv39h2 Protein Lysine Methyltransferases [mdpi.com]

- 10. researchgate.net [researchgate.net]

OTS193320: A Technical Guide to a Novel SUV39H2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

OTS193320 is a potent and selective small molecule inhibitor of the histone methyltransferase SUV39H2. As an imidazo[1,2-a]pyridine derivative, this compound has demonstrated significant anti-cancer properties in preclinical studies. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical data of this compound. Detailed experimental protocols for key assays and visualizations of relevant biological pathways and experimental workflows are included to support further research and development of this promising therapeutic agent.

Chemical Structure and Properties

This compound is chemically defined as ((1s,4s)-N¹-(2-(5-chloro-2,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-7-yl)-N⁴-(4-nitrobenzyl)cyclohexane-1,4-diamine).[1] It belongs to the class of imidazo[1,2-a]pyridine derivatives.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | ((1s,4s)-N¹-(2-(5-chloro-2,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-7-yl)-N⁴-(4-nitrobenzyl)cyclohexane-1,4-diamine)[1] |

| CAS Number | 2093401-33-1[2] |

| Molecular Formula | C₂₈H₃₀ClN₅O₄ |

| Molecular Weight | 536.02 g/mol |

Physicochemical Properties

| Property | Value |

| Appearance | Solid |

| Solubility | Soluble in DMSO (10 mM)[1] |

| Storage | Store at -20°C for short-term and -80°C for long-term |

Mechanism of Action

This compound functions as a potent inhibitor of SUV39H2, a histone methyltransferase that specifically trimethylates histone H3 at lysine 9 (H3K9me3). This epigenetic modification is associated with gene silencing and the formation of heterochromatin. In various cancers, the overexpression of SUV39H2 is linked to chemoresistance and poor prognosis.

By inhibiting SUV39H2, this compound leads to a global reduction in H3K9me3 levels.[3][4][5] This alteration in the epigenetic landscape is believed to reactivate the expression of tumor suppressor genes, ultimately leading to the induction of apoptosis in cancer cells.

Furthermore, SUV39H2 is known to methylate histone H2AX, a process that enhances the phosphorylation of H2AX (γ-H2AX) and contributes to chemoresistance. This compound has been shown to attenuate γ-H2AX levels, particularly in combination with DNA-damaging agents like doxorubicin, thereby sensitizing cancer cells to chemotherapy.[4][5]

Preclinical Efficacy

The anti-cancer activity of this compound has been evaluated in various preclinical models, demonstrating its potential as a therapeutic agent.

In Vitro Activity

This compound exhibits potent enzymatic inhibition of SUV39H2 and demonstrates cytotoxic effects across a range of cancer cell lines.

| Assay Type | Target/Cell Line | Result (IC₅₀) |

| Enzymatic Assay | SUV39H2 | 22.2 nM[2] |

| Cell Viability | A549 (Lung Cancer) | 0.38 µM |

| MDA-MB-231 (Breast Cancer) | 0.56 µM[3] | |

| BT-20 (Breast Cancer) | 0.48 µM[3] | |

| MCF-7 (Breast Cancer) | 0.41 µM[3] | |

| SK-BR-3 (Breast Cancer) | 0.43 µM[3] | |

| ZR-75-1 (Breast Cancer) | 0.45 µM[3] | |

| T-47D (Breast Cancer) | 0.52 µM[3] |

Combination Therapy

This compound has shown synergistic effects when combined with the chemotherapeutic agent doxorubicin in breast cancer cell lines.

| Cell Line | Treatment | Effect on Cell Viability |

| MDA-MB-231 | This compound + Doxorubicin | Significant reduction compared to single agents[5] |

| BT-20 | This compound + Doxorubicin | Significant reduction compared to single agents[5] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on published studies involving this compound and serve as a guide for replication and further investigation.

Synthesis of this compound

The synthesis of this compound is described in patent WO2017058503. A general outline of the synthetic route is as follows:

-

Preparation of the imidazo[1,2-a]pyridine core: This typically involves the condensation of a 2-aminopyridine derivative with an α-haloketone.

-

Functionalization of the core structure: Introduction of the chloro-dimethoxyphenyl group at the 2-position and a suitable functional group at the 7-position for subsequent coupling.

-

Coupling with the cyclohexane diamine linker: The functionalized imidazo[1,2-a]pyridine is coupled with a protected (1s,4s)-cyclohexane-1,4-diamine.

-

Final coupling and deprotection: The nitrobenzyl group is introduced via reductive amination, followed by any necessary deprotection steps to yield the final product, this compound.

For a detailed, step-by-step synthesis protocol, please refer to patent WO2017058503.

In Vitro SUV39H2 Inhibition Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of SUV39H2.

-

Reaction setup: Prepare a reaction mixture containing recombinant SUV39H2 enzyme, a histone H3 peptide substrate, and S-adenosyl-L-[methyl-³H]-methionine (³H-SAM) as the methyl donor in a suitable reaction buffer.

-

Compound addition: Add varying concentrations of this compound or a vehicle control (DMSO) to the reaction mixture.

-

Incubation: Incubate the reaction at 30°C for a defined period (e.g., 1 hour) to allow for the methyltransferase reaction to proceed.

-

Termination: Stop the reaction by adding a quenching buffer.

-

Detection: Transfer the reaction mixture to a filter plate and wash to remove unincorporated ³H-SAM. Measure the incorporated radioactivity using a scintillation counter.

-

Data analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT)

This assay assesses the cytotoxic effect of this compound on cancer cells.

-

Cell seeding: Seed cancer cells (e.g., MDA-MB-231, A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of this compound or vehicle control for a specified duration (e.g., 72 hours).

-

MTT addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay quantifies the induction of apoptosis by this compound.

-

Cell treatment: Treat cancer cells with this compound at a specified concentration (e.g., 0.5 µM) for 48 hours.

-

Cell harvesting: Collect both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow cytometry analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.

-

Data analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.

Conclusion

This compound is a novel and potent inhibitor of SUV39H2 with promising anti-cancer activity. Its ability to induce apoptosis and sensitize cancer cells to conventional chemotherapy warrants further investigation. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this compound. Future studies should focus on optimizing its pharmacokinetic and pharmacodynamic properties and evaluating its efficacy and safety in more advanced preclinical models.

References

A Technical Guide to OTS193320: A Novel SUV39H2 Inhibitor for Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Abstract

OTS193320 is a potent and selective small-molecule inhibitor of the histone methyltransferase SUV39H2. This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of this compound. It details its preclinical efficacy, particularly in breast cancer models, and its synergistic effects when used in combination with conventional chemotherapy agents like doxorubicin. This document includes a compilation of key quantitative data, detailed experimental protocols, and visual representations of its signaling pathway and experimental workflows to support further research and development efforts in the field of oncology.

Introduction

Epigenetic modifications play a crucial role in the regulation of gene expression, and their dysregulation is a hallmark of cancer. Histone methyltransferases are key enzymes in this process, making them attractive targets for therapeutic intervention. SUV39H2 (Suppressor of variegation 3-9 homolog 2) is a histone methyltransferase that specifically tri-methylates histone H3 at lysine 9 (H3K9me3), a mark associated with transcriptional repression and heterochromatin formation. Elevated levels of SUV39H2 have been implicated in chemoresistance and tumor progression in various cancers.

This compound emerged from a screening of imidazo[1,2-a]pyridine compounds as a potent inhibitor of SUV39H2 methyltransferase activity.[1][2] Its development represents a promising strategy to reverse epigenetic silencing of tumor suppressor genes and to sensitize cancer cells to cytotoxic therapies.

Discovery and Development

This compound was identified through a chemical optimization program aimed at developing inhibitors of SUV39H2. The foundational structure is an imidazo[1,2-a]pyridine scaffold, which was systematically modified to enhance potency and selectivity.[3][4] Preclinical studies have demonstrated its ability to decrease global H3K9me3 levels, induce apoptosis in cancer cell lines, and inhibit tumor growth in xenograft models.[2][3] A further optimized compound, OTS186935, has also shown significant anti-tumor efficacy in vivo.[2]

Mechanism of Action

This compound exerts its anticancer effects primarily through the inhibition of SUV39H2. This leads to a reduction in the levels of H3K9me3, which in turn reactivates the expression of silenced tumor suppressor genes. The downstream effects include the induction of apoptosis, characterized by the activation of caspases 3, 8, and 9.[3][4]

A key aspect of this compound's mechanism is its ability to modulate the DNA damage response. SUV39H2 has been reported to methylate histone H2AX, enhancing its phosphorylation (γ-H2AX) and contributing to chemoresistance.[3] By inhibiting SUV39H2, this compound reduces the levels of γ-H2AX, particularly when used in combination with DNA-damaging agents like doxorubicin, thereby sensitizing cancer cells to these therapies.[2][3][5]

Quantitative Data

The potency of this compound has been evaluated through various in vitro assays. The following tables summarize the key IC50 values obtained in different cancer cell lines.

| Assay Type | Target | IC50 Value |

| In vitro Methyltransferase Assay | SUV39H2 | 22.2 nM |

| Cell Line | Cancer Type | IC50 Value (Growth Inhibition) |

| A549 | Lung Cancer | 0.38 µM |

| MCF-7 | Breast Cancer | 0.41 µM |

| SK-BR-3 | Breast Cancer | 0.51 µM |

| ZR-75-1 | Breast Cancer | 0.48 µM |

| T-47D | Breast Cancer | 0.56 µM |

| MDA-MB-231 | Triple-Negative Breast Cancer | 0.45 µM |

| BT-20 | Triple-Negative Breast Cancer | 0.52 µM |

Experimental Protocols

In Vitro SUV39H2 Methyltransferase Assay

This protocol is designed to measure the enzymatic activity of SUV39H2 and assess the inhibitory potential of compounds like this compound.

-

Reaction Mixture Preparation: Prepare a reaction buffer containing 20 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 50 mM NaCl, 10 mM DTT, and 0.03% Tween-80.

-

Compound Dilution: Serially dilute this compound to the desired concentrations.

-

Enzyme and Substrate Addition: To the reaction buffer, add N-terminal GST-fused SUV39H2 enzyme, biotin-conjugated histone H3 (1-21) peptide (final concentration 350 nM), and S-[Methyl-3H]-adenosyl-L-methionine (final concentration 100 nM).

-

Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 1 hour).

-

Stopping the Reaction: Terminate the reaction by adding a stop solution.

-

Detection: Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated peptide. Measure the incorporation of the tritiated methyl group using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis

This protocol is used to detect changes in protein levels, such as H3K9me3 and cleaved caspases, following treatment with this compound.

-

Cell Lysis: Culture cancer cells to 70-80% confluency and treat with this compound for the desired time. Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

Sample Preparation: Mix the cell lysate with Laemmli sample buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein per lane onto a polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against H3K9me3, cleaved caspase-3, -8, -9, or γ-H2AX overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.

-

Cell Treatment: Treat cells with this compound for the indicated time.

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Synergistic Effects with Doxorubicin

A significant finding in the preclinical development of this compound is its synergistic activity with the chemotherapeutic agent doxorubicin.[2][3][5] The combination of this compound and doxorubicin results in a more profound reduction in cancer cell viability compared to either agent alone.[3][5] This enhanced efficacy is attributed to the dual mechanism of targeting epigenetic regulation and inducing DNA damage. This compound's inhibition of SUV39H2 prevents the formation of γ-H2AX, a key factor in DNA damage repair and chemoresistance, thereby augmenting the cytotoxic effects of doxorubicin.[3][5]

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. Development of novel SUV39H2 inhibitors that exhibit growth suppressive effects in mouse xenograft models and regulate the phosphorylation of H2AX - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of novel SUV39H2 inhibitors that exhibit growth suppressive effects in mouse xenograft models and regulate the phosphorylation of H2AX - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

The Oncogenic Role of SUV39H2 in Cancer Progression: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the histone methyltransferase SUV39H2 and its multifaceted role in cancer progression. Tailored for researchers, scientists, and drug development professionals, this document synthesizes current literature to elucidate the mechanisms of SUV39H2 action, its clinical relevance, and its potential as a therapeutic target.

Executive Summary

Suppressor of variegation 3-9 homolog 2 (SUV39H2) is a key epigenetic modifier that catalyzes the di- and tri-methylation of histone H3 at lysine 9 (H3K9me2/3), a hallmark of transcriptional repression.[1][2] While its expression is tightly restricted in normal adult tissues, typically to the testis, SUV39H2 is aberrantly overexpressed in a wide spectrum of malignancies.[1][3][4] This overexpression is frequently correlated with aggressive tumor phenotypes, including increased proliferation, metastasis, and resistance to chemotherapy, positioning SUV39H2 as a significant oncogene and a promising target for novel anti-cancer therapies.[2][5][6] This guide explores the molecular mechanisms underlying SUV39H2's oncogenic functions, details its involvement in critical signaling pathways, provides quantitative data on its activity, and outlines key experimental protocols for its study.

The Core Mechanism: H3K9 Methylation and Beyond

SUV39H2 is a member of the Suv39 family of histone methyltransferases (HMTs) that play a crucial role in establishing and maintaining heterochromatin.[1] Its primary function is to catalyze the transfer of methyl groups to H3K9, leading to a condensed chromatin state and the silencing of target genes.[1][2] This enzymatic activity is central to its role in cancer, where it often targets tumor suppressor genes for silencing.

Beyond histone methylation, SUV39H2 has been shown to methylate non-histone proteins, expanding its regulatory scope. Notable non-histone substrates include:

-

Histone H2AX: SUV39H2-mediated methylation of H2AX at lysine 134 enhances the phosphorylation of H2AX (γ-H2AX), a key step in the DNA damage response.[1][7] This contributes to more efficient DNA repair in cancer cells, thereby promoting resistance to chemo- and radiotherapy.[5][7] However, the direct methylation of H2AX by SUV39H2 has been a subject of debate.[8]

-

Lysine-Specific Demethylase 1 (LSD1): SUV39H2 methylates LSD1 at lysine 322, which protects LSD1 from polyubiquitination and subsequent proteasomal degradation.[9][10] This stabilization of LSD1, a histone demethylase that removes activating marks, further contributes to a repressive chromatin environment.

SUV39H2 Overexpression and Clinical Significance

Consistent overexpression of SUV39H2 has been documented across numerous cancer types, highlighting its broad relevance in oncology.

| Cancer Type | Observation | Clinical Correlation | Citation |

| Acute Lymphoblastic Leukemia (ALL) | Highly expressed in ALL cells compared to normal blood cells. | Higher expression at diagnosis correlates with chemoresistance. | |

| Breast Cancer | Significantly upregulated in breast cancer cell lines. | High expression is associated with poorer relapse-free survival. | [5] |

| Colorectal Cancer (CRC) | Upregulated in CRC tissues. | Associated with distant metastasis and shorter overall survival. | [11][12][13] |

| Glioma | Highly expressed in glioma tissues compared to normal brain tissue. | Higher expression correlates with lower survival rates. | [1][3] |

| Osteosarcoma | Increased expression in osteosarcoma cell lines. | Promotes cancer cell growth and proliferation. | [13] |

| Prostate Cancer | Higher expression in prostate cancer tissues. | Associated with apoptosis and chemosensitivity. | [14] |

| Lung, Gastric, Hepatocellular Cancers | Overexpressed in these and other cancers. | Generally acts as an oncogene contributing to initiation and progression. | [1][2][4] |

Quantitative Impact of SUV39H2 Modulation

The functional consequences of altering SUV39H2 activity have been quantified in various cancer models.

Effects of SUV39H2 Inhibition/Knockdown on Cancer Cell Viability

| Cell Line | Treatment | Effect on Cell Viability | Citation |

| MDA-MB-231 (Breast Cancer) | siRNA-mediated knockdown | Significant decrease in cell viability. | [5] |

| BT-20 (Breast Cancer) | siRNA-mediated knockdown | Significant decrease in cell viability. | [5] |

| Jurkat (T-ALL) | siRNA-mediated knockdown | ~77% decrease in cell viability. | |

| CEM (T-ALL) | siRNA-mediated knockdown | Significant decrease in cell viability. | |

| RS4;11 (B-ALL) | siRNA-mediated knockdown | Significant decrease in cell viability. | |

| REH (B-ALL) | siRNA-mediated knockdown | Significant decrease in cell viability. |

Inhibitory Activity of Small Molecules Against SUV39H2

| Compound | Target | IC50 | Cell Line | Citation |

| OTS193320 | SUV39H2 | 22.2 nM | - | [5] |

| This compound | Cell Growth | 0.38 µM | A549 (Lung Cancer) | [5] |

| This compound | Cell Growth | 0.41 - 0.56 µM | Various Breast Cancer Cell Lines | [5] |

| OTS186935 | SUV39H2 | 6.49 nM | - | [14] |

Involvement in Key Cancer Signaling Pathways

SUV39H2 exerts its oncogenic effects by modulating critical signaling pathways.

SUV39H2-LSD1-Ubiquitination Axis

SUV39H2 plays a crucial role in stabilizing the LSD1 protein, thereby impacting its function in transcriptional regulation.

References

- 1. Histone methyltransferase SUV39H2 regulates cell growth and chemosensitivity in glioma via regulation of hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Histone methyltransferase SUV39H2 regulates cell growth and chemosensitivity in glioma via regulation of hedgehog signa… [ouci.dntb.gov.ua]

- 3. Histone methyltransferase SUV39H2 regulates cell growth and chemosensitivity in glioma via regulation of hedgehog signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bosterbio.com [bosterbio.com]

- 5. Development of novel SUV39H2 inhibitors that exhibit growth suppressive effects in mouse xenograft models and regulate the phosphorylation of H2AX - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Western Blot Protocol | Proteintech Group [ptglab.com]

- 7. Western Blotting: Products, Protocols, & Applications | Thermo Fisher Scientific - US [thermofisher.com]

- 8. Investigation of H2AX methylation by the SUV39H2 protein lysine methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. SUV39H2 methylates and stabilizes LSD1 by inhibiting polyubiquitination in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Histone Methylation and the DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. spandidos-publications.com [spandidos-publications.com]

- 14. Histone methyltransferase SUV39H2 regulates apoptosis and chemosensitivity in prostate cancer through AKT/FOXO signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of OTS193320 in the Regulation of Histone H3K9 Methylation: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the small molecule inhibitor OTS193320 and its impact on histone H3 lysine 9 (H3K9) methylation. We will explore its mechanism of action, present quantitative data from key studies, detail relevant experimental protocols, and visualize the associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of oncology, epigenetics, and drug development.

Introduction to this compound and Histone H3K9 Methylation

Histone modifications are a critical component of epigenetic regulation, influencing gene expression and chromatin structure. The methylation of histone H3 at lysine 9 (H3K9) is a well-established hallmark of transcriptionally silent heterochromatin. This modification is primarily catalyzed by a family of histone methyltransferases (HMTs), including Suppressor of variegation 3-9 homolog 2 (SUV39H2). Dysregulation of H3K9 methylation has been implicated in the pathogenesis of various cancers, making the enzymes that mediate this process attractive targets for therapeutic intervention.

This compound is a novel small molecule inhibitor that has been identified as a potent antagonist of SUV39H2.[1][2] By inhibiting the methyltransferase activity of SUV39H2, this compound effectively reduces the levels of H3K9 trimethylation (H3K9me3), leading to downstream anti-cancer effects such as the induction of apoptosis and sensitization to chemotherapeutic agents.[1][2]

Mechanism of Action

This compound functions as a direct inhibitor of the enzymatic activity of SUV39H2.[1][2] SUV39H2 is a key enzyme responsible for the trimethylation of H3K9.[1][3] The inhibition of SUV39H2 by this compound leads to a global decrease in H3K9me3 levels within cancer cells.[1] This reduction in a repressive histone mark can lead to the reactivation of tumor suppressor genes and the induction of apoptosis. Furthermore, SUV39H2 has been shown to methylate histone H2AX, a process that enhances the formation of phosphorylated H2AX (γ-H2AX) and contributes to chemoresistance.[1][2] By inhibiting SUV39H2, this compound can also attenuate γ-H2AX levels, thereby sensitizing cancer cells to DNA-damaging agents like doxorubicin.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound.

Table 1: Effect of this compound on H3K9 Trimethylation (H3K9me3) Levels

| Cell Line | Treatment | Concentration | Duration | Change in H3K9me3 Levels | Reference |

| MDA-MB-231 (Breast Cancer) | This compound | Dose-dependent | 24 hours | Attenuation | [4] |

| BT-20 (Breast Cancer) | This compound | Dose-dependent | 24 hours | Attenuation | [4] |

Table 2: Effect of this compound on Cancer Cell Viability and Apoptosis

| Cell Line | Treatment | Effect | Reference |

| MDA-MB-231 (Breast Cancer) | This compound | Induces apoptosis in a dose-dependent manner | [4] |

| BT-20 (Breast Cancer) | This compound | Induces apoptosis in a dose-dependent manner | [4] |

| Breast Cancer Cells | This compound | Triggers apoptotic cell death | [1] |

Table 3: Synergistic Effects of this compound with Chemotherapy

| Cell Line | Combination Treatment | Effect | Reference |

| MDA-MB-231 (Breast Cancer) | This compound + Doxorubicin | Reduction in γ-H2AX levels and cell viability | [1] |

| BT-20 (Breast Cancer) | This compound + Doxorubicin | Reduction in γ-H2AX levels and cell viability | [1] |

| SK-UT-1 (Uterine Leiomyosarcoma) | OTS186935 (related compound) + Olaparib | Synergistic effect on cell viability (Combination Index = 0.87) | [5] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the effects of this compound.

Western Blot Analysis for H3K9me3

-

Objective: To quantify the levels of global H3K9me3 in cells treated with this compound.

-

Cell Culture and Treatment: Cancer cell lines (e.g., MDA-MB-231, BT-20) are cultured under standard conditions and treated with varying concentrations of this compound or a vehicle control for a specified duration (e.g., 24 hours).

-

Histone Extraction: Nuclear or histone proteins are extracted from the treated cells using a commercially available kit or standard biochemical protocols.

-

Protein Quantification: The concentration of the extracted protein is determined using a Bradford or BCA assay.

-

SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for H3K9me3. A primary antibody for a loading control (e.g., total Histone H3) is also used. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

Immunocytochemistry for H3K9me3

-

Objective: To visualize the changes in H3K9me3 levels and localization within cells following treatment with this compound.

-

Cell Seeding and Treatment: Cells are seeded on coverslips in a multi-well plate and treated with this compound.

-

Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent such as Triton X-100.

-

Immunostaining: The cells are blocked and then incubated with a primary antibody against H3K9me3. This is followed by incubation with a fluorescently labeled secondary antibody.

-

Nuclear Staining: The cell nuclei are counterstained with a DNA-binding dye like DAPI.

-

Imaging: The coverslips are mounted on microscope slides, and the cells are visualized using a fluorescence microscope.

Cell Viability and Apoptosis Assays

-

Objective: To assess the impact of this compound on cell proliferation and programmed cell death.

-

Cell Viability Assay (e.g., MTT or WST-1): Cells are seeded in 96-well plates and treated with this compound. At the end of the treatment period, a reagent (MTT or WST-1) is added, and the absorbance is measured to determine the number of viable cells.

-

Apoptosis Assay (e.g., Annexin V/PI Staining): Treated cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI). The stained cells are then analyzed by flow cytometry to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key pathways and relationships discussed in this guide.

Caption: Mechanism of this compound action on H3K9 methylation.

Caption: Western blot workflow for H3K9me3 analysis.

Caption: this compound-mediated chemosensitization pathway.

References

- 1. Development of novel SUV39H2 inhibitors that exhibit growth suppressive effects in mouse xenograft models and regulate the phosphorylation of H2AX - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of novel SUV39H2 inhibitors that exhibit growth suppressive effects in mouse xenograft models and regulate the phosphorylation of H2AX - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Insight into the multi-faceted role of the SUV family of H3K9 methyltransferases in carcinogenesis and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Apoptosis Induction Pathway of OTS193320

For Researchers, Scientists, and Drug Development Professionals

Abstract

OTS193320 is a potent small-molecule inhibitor of the protein methyltransferase SUV39H2. Its targeted inhibition of this enzyme triggers a cascade of molecular events culminating in the programmed cell death, or apoptosis, of cancer cells. This technical guide provides a comprehensive overview of the core mechanisms underlying this compound-induced apoptosis, detailing the signaling pathways, key molecular players, and experimental evidence. Quantitative data are summarized for comparative analysis, and detailed experimental protocols are provided for key assays. Visual diagrams of the signaling pathways and experimental workflows are included to facilitate a deeper understanding of the processes involved.

Core Mechanism of Action: SUV39H2 Inhibition

This compound exerts its primary effect by inhibiting the enzymatic activity of Suppressor of Variegation 3-9 Homolog 2 (SUV39H2), a histone methyltransferase. SUV39H2 is responsible for the di- and tri-methylation of histone H3 at lysine 9 (H3K9me2/3), epigenetic modifications that are crucial for heterochromatin formation and transcriptional repression. In various cancers, SUV39H2 is overexpressed, contributing to oncogenesis.

This compound, an imidazo[1,2-a]pyridine derivative, demonstrates high inhibitory potency against SUV39H2. This inhibition leads to a global decrease in H3K9 tri-methylation within cancer cells, a key initiating event in the subsequent apoptotic cascade.[1][2][3]

Table 1: Inhibitory Activity of this compound

| Target | Parameter | Value | Cell Line/System | Reference |

| SUV39H2 | IC50 (enzymatic activity) | 22.2 nM | In vitro | [1] |

| Cell Growth | IC50 | 0.38 µM | A549 (lung cancer) | [1] |

| Cell Growth | IC50 | 0.41 - 0.56 µM | Various breast cancer cell lines | [1] |

The Apoptotic Signaling Cascade

The inhibition of SUV39H2 by this compound initiates a multi-faceted apoptotic response involving both the intrinsic and extrinsic pathways. This is evidenced by the activation of key initiator and effector caspases.

Modulation of the AKT/FOXO Signaling Pathway

A critical downstream consequence of SUV39H2 inhibition is the modulation of the AKT/FOXO signaling pathway. The Forkhead box O (FOXO) family of transcription factors are key regulators of apoptosis. When phosphorylated by AKT, FOXO proteins are retained in the cytoplasm and are inactive. Dephosphorylated FOXO proteins translocate to the nucleus and activate the transcription of pro-apoptotic genes. Studies have shown that knockdown of SUV39H2 can increase the phosphorylation of Akt and FOXO3a, suggesting a complex regulatory role.[2] However, the pro-apoptotic effects of this compound are consistent with the activation of FOXO-mediated transcription of pro-apoptotic genes.[4][5]

Involvement of the Intrinsic (Mitochondrial) Apoptosis Pathway

The activation of caspase-9, an initiator caspase of the intrinsic pathway, is a key event in this compound-induced apoptosis.[1] This strongly suggests the involvement of mitochondrial outer membrane permeabilization (MOMP). While direct studies on this compound's effect on mitochondrial membrane potential are not extensively detailed in the reviewed literature, the activation of caspase-9 is a hallmark of this process.

The intrinsic pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. FOXO transcription factors are known to upregulate the expression of pro-apoptotic Bcl-2 family members such as Bim and Bax.[4][5][6] It is plausible that SUV39H2 inhibition by this compound leads to FOXO activation and a subsequent shift in the balance of Bcl-2 family proteins, favoring apoptosis.

Engagement of the Extrinsic (Death Receptor) Apoptosis Pathway

The activation of caspase-8, an initiator caspase of the extrinsic pathway, indicates that this compound also triggers this signaling cascade.[1] The extrinsic pathway is initiated by the binding of death ligands (e.g., FasL, TRAIL) to their cognate death receptors on the cell surface. FOXO transcription factors can also promote apoptosis by increasing the expression of death receptor ligands like Fas ligand.[4]

Convergence on Effector Caspases and Execution of Apoptosis

Both the intrinsic and extrinsic pathways converge on the activation of effector caspases, primarily caspase-3.[1] Activated caspase-3 is responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.

Sensitization to Chemotherapy

An important therapeutic implication of this compound is its ability to sensitize cancer cells to conventional chemotherapeutic agents like doxorubicin.[1][3] This effect is linked to the role of SUV39H2 in methylating histone H2AX, which enhances the formation of phosphorylated H2AX (γ-H2AX), a marker of DNA damage response that can contribute to chemoresistance. By inhibiting SUV39H2, this compound reduces γ-H2AX levels, thereby potentially overcoming this resistance mechanism.[1]

Experimental Protocols

Western Blot Analysis for Caspase Activation

This protocol is used to detect the cleavage and activation of caspases, key mediators of apoptosis.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies against pro- and cleaved forms of caspase-3, -8, and -9

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound at various concentrations and time points. Include a vehicle-treated control.

-

Harvest cells and prepare whole-cell lysates using lysis buffer.

-

Determine protein concentration of the lysates.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.[7][8][9][10]

Flow Cytometry for Apoptosis Detection (Annexin V/PI Staining)

This method quantifies the percentage of apoptotic and necrotic cells.

Materials:

-

Annexin V-FITC (or other fluorochrome)

-

Propidium Iodide (PI)

-

1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

-

Flow cytometer

Procedure:

-

Treat cells with this compound.

-

Harvest and wash the cells with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate for 15-20 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.[11][12][13][14]

-

Healthy cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Mitochondrial Membrane Potential (MMP) Assay

This assay measures the integrity of the mitochondrial membrane, which is compromised during the intrinsic apoptotic pathway.

Materials:

-

Fluorescent cationic dyes (e.g., TMRE, TMRM, JC-1)

-

Mitochondrial membrane potential disruptor (e.g., CCCP or FCCP) as a positive control

-

Fluorescence microplate reader or flow cytometer

Procedure:

-

Culture cells in a multi-well plate.

-

Treat cells with this compound. Include untreated and CCCP-treated controls.

-

Add the fluorescent dye to the cells and incubate as per the manufacturer's instructions.

-

Measure the fluorescence intensity using a microplate reader or analyze by flow cytometry. A decrease in fluorescence intensity indicates a loss of MMP.[15][16][17][18][19]

Visualizing the Pathway and Workflows

This compound Apoptosis Induction Signaling Pathway

Caption: this compound-induced apoptosis pathway.

Experimental Workflow for Apoptosis Detection

Caption: Workflow for detecting this compound-induced apoptosis.

Conclusion

This compound represents a promising therapeutic agent that induces apoptosis in cancer cells through the targeted inhibition of SUV39H2. The subsequent reduction in H3K9 trimethylation triggers a complex signaling cascade involving the AKT/FOXO pathway, leading to the activation of both intrinsic and extrinsic apoptotic pathways. The convergence of these pathways on effector caspases ensures the efficient execution of programmed cell death. Furthermore, the ability of this compound to sensitize cancer cells to conventional chemotherapy highlights its potential in combination therapies. The experimental protocols and data presented in this guide provide a robust framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound.

References

- 1. Development of novel SUV39H2 inhibitors that exhibit growth suppressive effects in mouse xenograft models and regulate the phosphorylation of H2AX - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Histone methyltransferase SUV39H2 regulates apoptosis and chemosensitivity in prostate cancer through AKT/FOXO signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of novel SUV39H2 inhibitors that exhibit growth suppressive effects in mouse xenograft models and regulate the phosphorylation of H2AX - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Akt, FoxO and regulation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. FOXO Signaling Pathways as Therapeutic Targets in Cancer [ijbs.com]

- 6. researchgate.net [researchgate.net]

- 7. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Apoptosis western blot guide | Abcam [abcam.com]

- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]

- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bosterbio.com [bosterbio.com]

- 14. kumc.edu [kumc.edu]

- 15. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Mitochondrial Membrane Potential Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. bmglabtech.com [bmglabtech.com]

- 19. Mitochondrial Membrane Potential Assay Kit (II) | Cell Signaling Technology [cellsignal.com]

Preclinical Data on OTS193320: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the preclinical data available for OTS193320, an imidazo[1,2-a]pyridine derivative identified as a potent inhibitor of the histone methyltransferase SUV39H2. The data herein is primarily derived from in vitro studies, with in vivo data largely represented by a closely related, optimized compound, OTS186935.

Core Findings

This compound demonstrates significant potential as an anti-cancer agent through its targeted inhibition of SUV39H2. Key preclinical findings indicate that this compound:

-

Effectively inhibits the enzymatic activity of SUV39H2.

-

Reduces global levels of histone H3 lysine 9 tri-methylation (H3K9me3) in cancer cells.

-

Induces apoptotic cell death in breast cancer cell lines.

-

Sensitizes cancer cells to conventional chemotherapy, such as doxorubicin.

Data Presentation

In Vitro Efficacy

The inhibitory activity of this compound against SUV39H2 and its growth-suppressive effects on various cancer cell lines are summarized below.

| Parameter | Value | Cell Line(s) | Reference |

| SUV39H2 Enzymatic Activity IC50 | 22.2 nM | - | |

| A549 Lung Cancer Cell Growth IC50 | 0.38 µM | A549 | |

| Breast Cancer Cell Growth IC50 | 0.41 - 0.56 µM | MCF-7, SK-BR-3, ZR-75-1, T-47D, MDA-MB-231, BT-20 |

In Vivo Efficacy of the Related Compound OTS186935

While in vivo data for this compound is not publicly available, a structurally related and optimized compound, OTS186935, has shown significant anti-tumor efficacy in mouse xenograft models.

| Cancer Type | Cell Line | Treatment | Outcome | Reference |

| Breast Cancer | MDA-MB-231 | OTS186935 | Significant inhibition of tumor growth | [1] |

| Lung Cancer | A549 | OTS186935 | Significant inhibition of tumor growth | [1] |

Note: These in vivo studies were conducted with OTS186935, an analog of this compound, and the results may not be directly extrapolated to this compound.

Signaling Pathways and Experimental Workflows

Mechanism of Action of this compound

This compound functions by inhibiting SUV39H2, a histone methyltransferase that plays a crucial role in chromatin regulation and has been implicated in chemoresistance. By inhibiting SUV39H2, this compound leads to a decrease in H3K9me3, a mark associated with transcriptional repression. This, in turn, is proposed to induce apoptosis and sensitize cancer cells to chemotherapeutic agents. A key mechanism in chemoresistance is the formation of phosphorylated H2AX (γ-H2AX), which is enhanced by SUV39H2-mediated methylation of H2AX. This compound, especially in combination with doxorubicin, has been shown to reduce γ-H2AX levels.[1]

Experimental Workflow for In Vitro Apoptosis Analysis

The induction of apoptosis by this compound in breast cancer cells was quantitatively and qualitatively assessed using a combination of western blotting for caspase activation and flow cytometry for Annexin V/Propidium Iodide (PI) staining.

Experimental Protocols

SUV39H2 Methyltransferase Activity Assay

-